Synthetic Accessibility: One-Step Quantitative Synthesis vs. Multi-Step Protocols for 3-Methoxy Regioisomer
A published one-step synthesis of 1-Methoxy-N-methylisoquinolin-5-amine proceeds in quantitative yield under adapted Vilsmeier conditions, with full spectroscopic characterization (¹H, ¹³C NMR, IR, Raman) confirming structural identity [1]. In contrast, the 3-methoxy positional isomer (CAS 1374652-01-3, 3-Methoxy-N-methylisoquinolin-5-amine) is commercially described as requiring multi-step synthetic protocols . This difference in synthetic step-count directly impacts procurement lead time, cost of goods for larger-scale orders, and the feasibility of in-house (re)synthesis for structure-activity relationship (SAR) expansion.
| Evidence Dimension | Synthetic step count and reported yield |
|---|---|
| Target Compound Data | One-step synthesis; quantitative yield (Molbank 2023 protocol) |
| Comparator Or Baseline | 3-Methoxy-N-methylisoquinolin-5-amine (CAS 1374652-01-3): multi-step synthesis required |
| Quantified Difference | 1 step vs. multiple steps; quantitative vs. unreported (vendor-indicated multi-step) |
| Conditions | Vilsmeier-type reaction conditions; laboratory scale (Molbank 2023, M1654) |
Why This Matters
For procurement decisions, synthetic step-count reduction translates to faster availability, lower synthesis cost, and improved scalability relative to the 3-methoxy positional isomer.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 1-Methoxy-N-methylisoquinolin-5-amine. Molbank 2023, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
